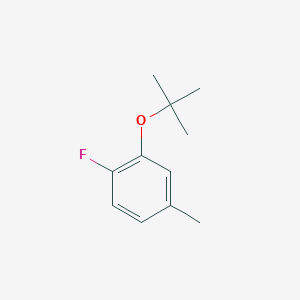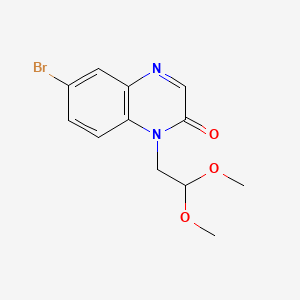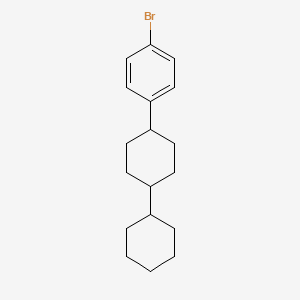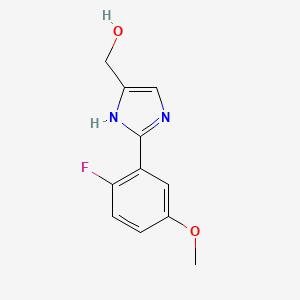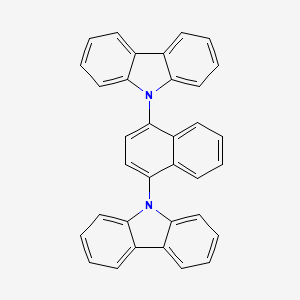
1,4-Di(9-carbazolyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(9-carbazolyl)naphthalene is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them suitable for various applications, particularly in the field of organic electronics and optoelectronics .
Preparation Methods
The synthesis of 1,4-Di(9-carbazolyl)naphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 1,4-dibromonaphthalene and 9-carbazolylboronic acid in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial production methods for carbazole derivatives often involve similar cross-coupling reactions, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1,4-Di(9-carbazolyl)naphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Di(9-carbazolyl)naphthalene has a wide range of scientific research applications:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter or host material in OLEDs due to its excellent electroluminescent properties.
Photovoltaic Devices: It is employed in organic photovoltaic cells as a donor material, contributing to the efficient conversion of light into electricity.
Electrochemical Transistors: It is used in the fabrication of electrochemical transistors, which are essential components in flexible and wearable electronics.
Mechanism of Action
The mechanism of action of 1,4-Di(9-carbazolyl)naphthalene in optoelectronic applications involves the efficient transfer of charge carriers. The carbazole units in the compound act as electron donors, facilitating the movement of electrons through the material. This charge transfer is crucial for the compound’s performance in devices like OLEDs and photovoltaic cells .
Comparison with Similar Compounds
1,4-Di(9-carbazolyl)naphthalene can be compared with other carbazole derivatives such as:
Poly(2,7-carbazole): This compound has a more extended conjugation length and lower bandgap energy, making it suitable for applications requiring high charge carrier mobility.
Poly(3,6-carbazole): This derivative has different electronic properties due to the position of the carbazole units, affecting its optoelectronic performance.
1,8-Naphthalimide Derivatives: These compounds are used in OLEDs and have similar emissive properties but differ in their molecular structure and electronic characteristics.
This compound stands out due to its unique combination of high charge carrier mobility, excellent morphological stability, and versatile functionalization options, making it a valuable material in various advanced technological applications .
Properties
Molecular Formula |
C34H22N2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
9-(4-carbazol-9-ylnaphthalen-1-yl)carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-12-28-27(11-1)33(35-29-17-7-3-13-23(29)24-14-4-8-18-30(24)35)21-22-34(28)36-31-19-9-5-15-25(31)26-16-6-10-20-32(26)36/h1-22H |
InChI Key |
UYUWGIIRKBLBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


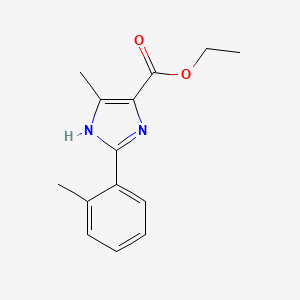
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
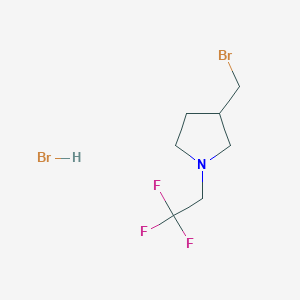
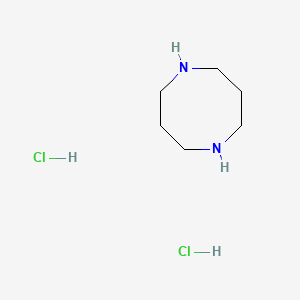
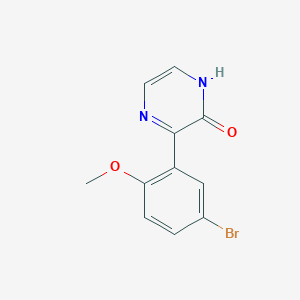
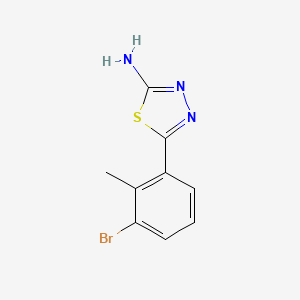
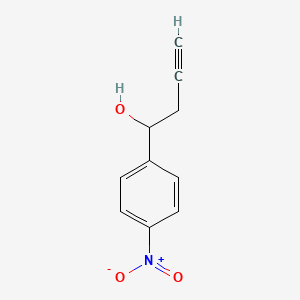
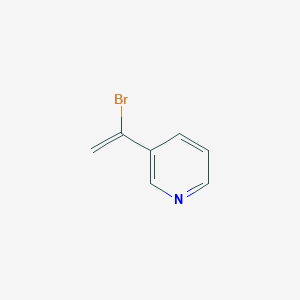

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
